![molecular formula C15H13N3O2S B2970152 N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034602-57-6](/img/structure/B2970152.png)
N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
“N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic heterocycle with one oxygen atom . It also has a thiadiazole ring, which is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan and thiadiazole rings, and the attachment of the benzyl and carboxamide groups. Furan compounds can be synthesized through a variety of methods, including cycloaddition and cycloisomerization reactions . Thiadiazole compounds can be synthesized from thiosemicarbazides .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan and thiadiazole rings, as well as the benzyl and carboxamide groups. Furan compounds are known to participate in a variety of chemical reactions, including cycloaddition and cycloisomerization . Thiadiazole compounds can also undergo a range of reactions .Scientific Research Applications
Synthesis and Biological Study
Research by Patel et al. (2015) delves into the synthesis of novel heterocyclic compounds related to N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, emphasizing their antibacterial and antifungal activities. These compounds, characterized through various spectroscopic methods, have shown promise against both gram-positive and gram-negative bacteria, as well as against fungi, highlighting their potential as antimicrobial agents (Patel, Patel, & Shah, 2015).
Antimicrobial and Anticancer Activities
Another study by Reddy et al. (2010) focused on the synthesis of derivatives with a similar core structure, assessing their nematicidal, antibacterial, and antifungal activities. The compounds demonstrated significant biological activity, with some showing comparable efficacy to standard treatments. This study underscores the compounds' potential in developing new antimicrobial agents and nematicides (Reddy, Rao, Yakub, & Nagaraj, 2010).
Electrophilic Substitution Reactions
Aleksandrov and El’chaninov (2017) explored the chemical reactivity of related compounds, focusing on their electrophilic substitution reactions. These studies provide insights into the compounds' chemical properties and potential applications in synthetic organic chemistry, offering pathways for the creation of novel molecules with potential biological and pharmacological activities (Aleksandrov & El’chaninov, 2017).
Anticancer Evaluation and Docking Study
Tiwari et al. (2017) conducted an anticancer evaluation and docking study of compounds containing the thiadiazole scaffold, demonstrating their in vitro anticancer activity against several human cancer cell lines. This research highlights the therapeutic potential of these compounds, with some showing promising GI50 values compared to standard drugs. Additionally, the study includes a computational analysis to predict the compounds' ADMET properties, providing valuable information for drug development (Tiwari et al., 2017).
Mechanism of Action
The high therapeutic properties of the furan related drugs have encouraged the medicinal chemists to synthesize a large number of novel chemotherapeutic agents . These drugs can act on various targets or receptors in the body like they act as MAO inhibitors, kappa opioid receptor agonist, sigma receptor agonist, GABA receptor agonist, COX-2 inhibitor, Beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-10-14(21-18-17-10)15(19)16-8-11-2-4-12(5-3-11)13-6-7-20-9-13/h2-7,9H,8H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYCZHJPENKORB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(furan-3-yl)benzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide |
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